molecular formula C6H9NO2 B2524500 (1R)-2-Azabicyclo[3.1.0]hexane-1-carboxylic acid CAS No. 134732-52-8

(1R)-2-Azabicyclo[3.1.0]hexane-1-carboxylic acid

Cat. No.: B2524500
CAS No.: 134732-52-8
M. Wt: 127.14 g/mol
InChI Key: CLPZNYCYBYIODB-UJURSFKZSA-N
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Description

(1R)-2-Azabicyclo[3.1.0]hexane-1-carboxylic acid is a useful research compound. Its molecular formula is C6H9NO2 and its molecular weight is 127.14 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis Advancements

A significant application of (1R)-2-Azabicyclo[3.1.0]hexane-1-carboxylic acid is in the advancement of synthetic methodologies. Studies have developed scalable and stereoselective synthesis methods for related compounds, improving the efficiency and selectivity of these processes. For example, Wang Gan et al. (2013) developed a stereoselective and scalable synthesis for a derivative of this compound, showcasing the controlled stereoselectivity in a crucial cyclopropanation step (Wang Gan et al., 2013).

Compound Synthesis

Several studies focus on synthesizing azabicyclo compounds, which are structurally related to this compound. These syntheses contribute to the field by providing methods for creating various derivatives, important for further research and potential applications. Notably, C. Stevens and N. Kimpe (1996) synthesized 2-Azabicyclo[2.1.1]hexanes, indicating the broad potential of these compounds in synthesis (C. Stevens & N. Kimpe, 1996).

Chemical Structure Analysis

Investigations into the chemical structure and properties of azabicyclo compounds provide foundational knowledge for their potential applications. For instance, studies have explored the synthesis of all four stereoisomers of a related compound, contributing to the understanding of these complex structures (Bettina Bakonyi et al., 2013).

Biological Activity Studies

Some research has delved into the biological activities of azabicyclo compounds. These studies are crucial for discovering potential therapeutic applications. For example, J. Staněk et al. (1991) investigated the synthesis and aromatase inhibitory activity of novel 1-(4-aminophenyl)-3-azabicyclo[3.1.0]hexane derivatives, showing promise in hormone-dependent tumor therapy (J. Staněk et al., 1991).

Application in Drug Development

The structural uniqueness of azabicyclo compounds, like this compound, aids in developing novel drugs. Their conformational properties and reactivity open avenues for creating new pharmacological agents, as seen in the synthesis of nonnarcotic analgesic agents (Joseph W. Epstein et al., 1981).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1R)-2-Azabicyclo[3.1.0]hexane-1-carboxylic acid involves the conversion of a starting material into an intermediate, which is then further reacted to form the final product. The key steps in the synthesis pathway include the formation of a bicyclic ring system and the introduction of a carboxylic acid functional group.", "Starting Materials": [ "Cyclohexanone", "Ammonium acetate", "Sodium borohydride", "Sodium hydroxide", "Bromine", "Sodium nitrite", "Hydrochloric acid", "Sodium cyanoborohydride", "Sodium hydroxide", "Chloroacetic acid" ], "Reaction": [ "Step 1: Cyclohexanone is reacted with ammonium acetate and sodium borohydride to form the bicyclic intermediate, 2-azabicyclo[3.1.0]hexan-3-ol.", "Step 2: The intermediate is then treated with sodium hydroxide and bromine to form the corresponding bromohydrin.", "Step 3: The bromohydrin is then reacted with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt.", "Step 4: The diazonium salt is then reduced with sodium cyanoborohydride to form the corresponding amine.", "Step 5: The amine is then treated with chloroacetic acid and sodium hydroxide to introduce the carboxylic acid functional group and form the final product, (1R)-2-Azabicyclo[3.1.0]hexane-1-carboxylic acid." ] }

CAS No.

134732-52-8

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

(1R,5S)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid

InChI

InChI=1S/C6H9NO2/c8-5(9)6-3-4(6)1-2-7-6/h4,7H,1-3H2,(H,8,9)/t4-,6+/m0/s1

InChI Key

CLPZNYCYBYIODB-UJURSFKZSA-N

Isomeric SMILES

C1CN[C@]2([C@@H]1C2)C(=O)O

SMILES

C1CNC2(C1C2)C(=O)O

Canonical SMILES

C1CNC2(C1C2)C(=O)O

solubility

not available

Origin of Product

United States

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